molecular formula C15H24O3 B13355489 1-Ethyl-4-(triethoxymethyl)benzene

1-Ethyl-4-(triethoxymethyl)benzene

Cat. No.: B13355489
M. Wt: 252.35 g/mol
InChI Key: YDVBLXQHEMMULH-UHFFFAOYSA-N
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Description

1-Ethyl-4-(triethoxymethyl)benzene is an organic compound characterized by a benzene ring substituted with an ethyl group and a triethoxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(triethoxymethyl)benzene can be synthesized through electrophilic aromatic substitution reactions. The process typically involves the reaction of 1-ethylbenzene with triethoxymethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification techniques such as distillation and recrystallization ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(triethoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The ethyl group can be oxidized to form carboxylic acids or aldehydes.

    Reduction: The triethoxymethyl group can be reduced to form simpler alkyl groups.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Halogenation using bromine or chlorination in the presence of iron(III) chloride.

Major Products Formed:

    Oxidation: Formation of 1-ethyl-4-(carboxymethyl)benzene or 1-ethyl-4-(formyl)benzene.

    Reduction: Formation of 1-ethyl-4-(methyl)benzene.

    Substitution: Formation of halogenated derivatives such as 1-ethyl-4-(bromomethyl)benzene.

Scientific Research Applications

1-Ethyl-4-(triethoxymethyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-ethyl-4-(triethoxymethyl)benzene involves its interaction with various molecular targets The triethoxymethyl group can undergo hydrolysis to form reactive intermediates that can further react with nucleophiles

Comparison with Similar Compounds

  • 1-Ethyl-4-methylbenzene
  • 1-Ethyl-4-(methoxymethyl)benzene
  • 1-Ethyl-4-(ethoxymethyl)benzene

Comparison: Compared to 1-ethyl-4-methylbenzene, it offers more functionalization options due to the presence of the triethoxymethyl group

Properties

Molecular Formula

C15H24O3

Molecular Weight

252.35 g/mol

IUPAC Name

1-ethyl-4-(triethoxymethyl)benzene

InChI

InChI=1S/C15H24O3/c1-5-13-9-11-14(12-10-13)15(16-6-2,17-7-3)18-8-4/h9-12H,5-8H2,1-4H3

InChI Key

YDVBLXQHEMMULH-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C(OCC)(OCC)OCC

Origin of Product

United States

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